

4-oxo-(E)-2-hexenal reactivity with thiols vs other alkenals

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Compound Focus: 4-oxo-(E)-2-hexenal

CAS No.: 2492-43-5

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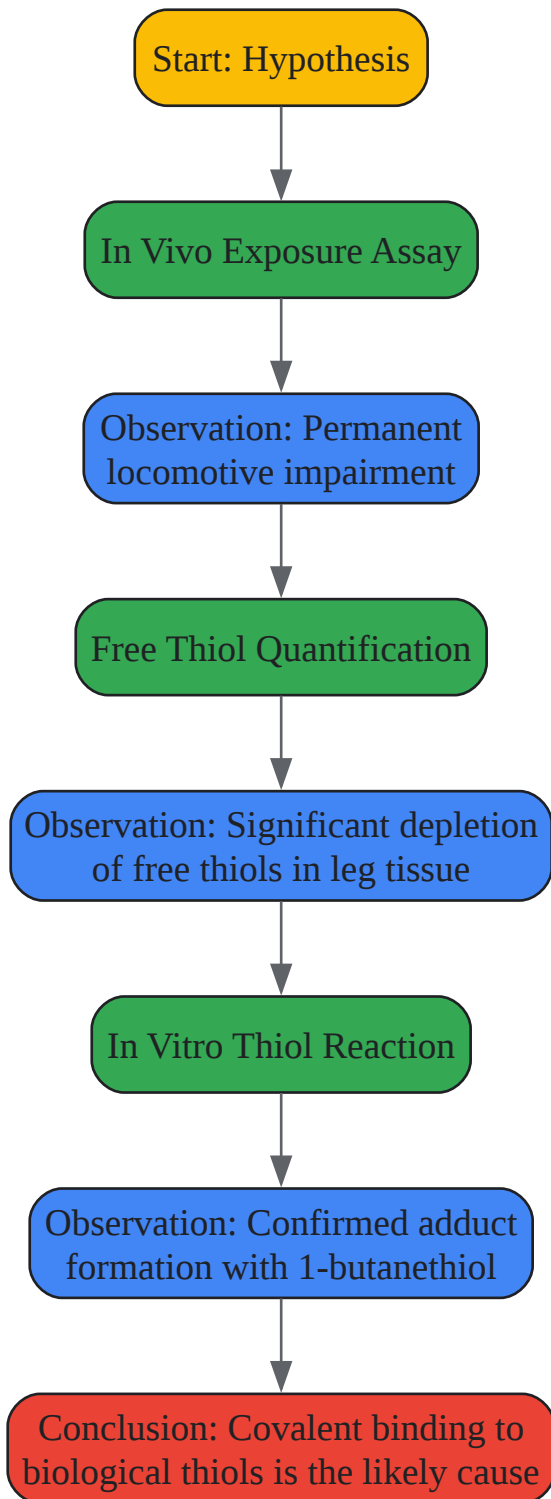
Comparative Toxicity and Thiol Reactivity

The following table synthesizes key experimental findings that highlight OHE's enhanced bioactivity and thiol reactivity compared to other 2-alkenals.

Compound	Core Effect on Insects (Cricket Model)	Effect on Free Thiol Levels	Key Experimental Evidence
4-Oxo-(E)-2-hexenal (OHE)	Induces permanent paralysis and death [1] [2] [3]	Significant depletion of free thiols in leg tissues [2]	In vitro adduct formation with 1-butanethiol; EC ₅₀ for paralysis is 1.6 mg/L (2-hour exposure) [2].
(E)-2-Hexenal	Primarily a repellent; does not cause permanent paralysis [2] [4]	Information not specified in available search results	Crickets exposed to 2.0 mg/L for 2 hours showed temporary effects or recovered fully [2].
(E)-2-Octenal	Does not cause permanent paralysis [2]	Information not specified in available search results	Crickets exposed to 2.0 mg/L for 2 hours showed temporary effects or recovered fully [2].

| **Other (E)-2-Alkenals** (e.g., C5, C7, C9) | Do not cause permanent paralysis [2] | Information not specified in available search results | Effects were temporary across all tested compounds at 2.0 mg/L [2]. |

The experimental workflow below illustrates the key methods used to establish OHE's mechanism of action.



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Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key methodologies cited.

In Vivo Insect Exposure Assay

This protocol was used to establish the comparative toxicity of OHE and other alkenals [2].

- **Test Organism:** House cricket (*Acheta domesticus*) nymphs.
- **Exposure Chamber:** Jars (500 ml) with a raised platform holding a filter paper treated with the test compound.
- **Procedure:** Two crickets were placed in each sealed jar and kept at 25°C. Paralysis and death were recorded hourly.
- **Dosing:** For comparative studies, a concentration of **2.0 mg/L** was used for all compounds. For dose-response, OHE was tested from 0.4 to 10 mg/L.
- **Recovery Test:** After a 2-hour exposure, crickets were moved to fresh air for 12-16 hours to assess if effects were permanent or temporary.

Quantification of Free Thiols in Tissue

This method was used to measure the biochemical impact of OHE exposure in crickets [2].

- **Sample Preparation:** Hind legs from OHE-paralyzed and control crickets were homogenized in a phosphate buffer (pH 7.0) with Triton X-100. The supernatant was collected after centrifugation.
- **Thiol Measurement:** Free thiol content was determined using **Ellman's reagent (DTNB)**.
 - The supernatant was treated with trichloroacetic acid (TCA) to separate protein and non-protein fractions.
 - The TCA supernatant (non-protein thiols) and the total supernatant were each reacted with DTNB.
 - The absorbance of the resulting yellow product was measured at **412 nm**.
- **Data Normalization:** Thiol amounts were normalized to the total protein concentration in the samples, determined by a BCA assay.

In Vitro Reaction with Model Thiol

This experiment provided direct chemical evidence for OHE's reactivity [2].

- **Reaction Mixture:** OHE (1 mmol) was mixed with **1-butanethiol (0.2 mmol)** in a phosphate buffer/acetonitrile solution (2:1 ratio, pH 6.5).
- **Conditions:** The reaction was allowed to proceed for **14 hours** at room temperature (25–27°C).
- **Analysis:** The formation of the thiol-adduct was confirmed using **gas chromatography–mass spectrometry (GC–MS)**.

Why 4-Oxo-(E)-2-hexenal is Highly Reactive

The experimental data consistently show that OHE is more potent than similar 2-alkenals. The underlying chemical reason is its **α,β -unsaturated carbonyl structure**, which makes it a highly reactive electrophile [5].

- **Michael Addition Reaction:** The primary mechanism is **Michael addition**, where a nucleophile (like the sulfur in a thiol group) attacks the β -carbon of the unsaturated aldehyde, forming a stable covalent adduct [6]. This reaction can deplete critical biological thiols in proteins and antioxidants like glutathione.
- **Enhanced Electrophilicity:** The **4-oxo (keto) group** in OHE, compared to the 4-hydroxy group in HNE or its absence in simple 2-alkenals, further increases the electrophilicity of the β -carbon. This makes OHE more reactive toward nucleophiles like thiols [6] [5]. This property is shared with other 4-oxo-2-alkenals, such as ONE (4-oxo-2-nonenal), which are also known to be highly genotoxic [6].

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